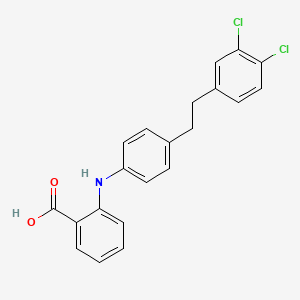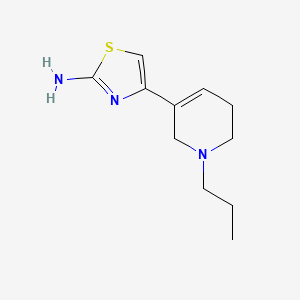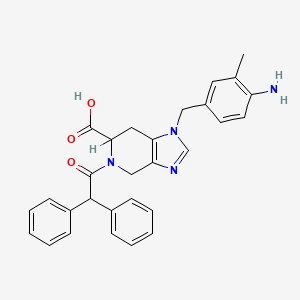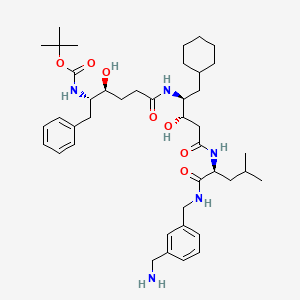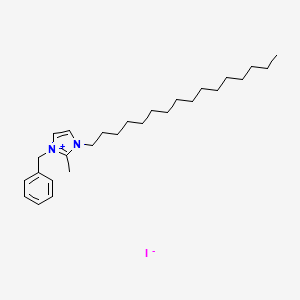
NH125
描述
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物,通常被称为NH125,是一种合成化合物,以其对真核延伸因子2激酶(eEF2K)的抑制效应而闻名。
科学研究应用
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物具有广泛的科学研究应用:
化学: 它被用作有机合成的试剂,以及某些化学反应的催化剂。
生物学: 该化合物因其对细胞过程的影响而受到研究,特别是它在抑制真核延伸因子2激酶中的作用。
作用机理
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物主要通过抑制真核延伸因子2激酶发挥其作用。这种抑制导致真核延伸因子2的磷酸化,进而抑制蛋白质合成。 该化合物还表现出溶酶体营养特性,影响细胞内隔室的pH值并抑制病毒进入 .
作用机制
NH125, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide or eEF-2 Kinase Inhibitor, is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) and has been widely studied for its potential in cancer treatment .
Target of Action
This compound primarily targets the eukaryotic elongation factor 2 kinase (eEF2K) . eEF2K is a unique protein kinase involved in calmodulin-mediated signaling pathways . It plays a crucial role in protein synthesis by regulating the elongation step of protein synthesis .
Mode of Action
This compound inhibits eEF2K activity, but interestingly, it also induces the phosphorylation of eEF2 . It has been found that this compound competes with calmodulin rather than ATP as a mechanism of action .
Biochemical Pathways
The inhibition of eEF2K by this compound affects the protein synthesis pathway. The phosphorylation of eEF2 on its highly conserved Thr56 residue inhibits its activity and thereby negatively regulates protein synthesis . This regulation of protein synthesis is particularly important in cancer cells, where protein synthesis is often upregulated.
Result of Action
The inhibition of eEF2K by this compound has been linked to apoptotic and autophagic cancer cell death, as well as decreased VEGF levels and angiogenesis . Moreover, the induction of eEF2 phosphorylation by this compound has been associated with the inhibition of cancer cell growth .
生化分析
Biochemical Properties
NH125 inhibits eEF-2 kinase activity in vitro, blocks the phosphorylation of eEF-2 in intact cells, and shows relative selectivity over other protein kinases: protein kinase C (IC 50 = 7.5 μM), protein kinase A (IC 50 = 80 μM), and calmodulin-dependent kinase II (IC 50 > 100 μM) .
Cellular Effects
This compound decreases the viability of 10 cancer cell lines with IC50s ranging from 0.7 to 4.7 μM . The anticancer effect of this compound is not mediated through inhibition of eEF2K. Inhibition of cell growth correlates with induction of peEF2 .
Molecular Mechanism
This compound induces eEF2 phosphorylation (peEF2) through multiple pathways in cancer cells . It is not an eEF2K inhibitor in cancer cells. The anticancer activity of this compound was more correlated with induction of eEF2 phosphorylation than inhibition of eEF2K .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
合成路线和反应条件
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物的合成涉及1-苄基-2-甲基咪唑与十六烷基碘的烷基化反应。反应通常在二甲基亚砜(DMSO)等有机溶剂中,在回流条件下进行。 然后通过重结晶纯化产物 .
工业生产方法
虽然关于1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物的具体工业生产方法没有详细记载,但一般方法涉及大规模烷基化反应,然后进行结晶和色谱等纯化过程,以确保高纯度和产率 .
化学反应分析
反应类型
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰咪唑鎓环,改变其化学性质。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
相似化合物的比较
1-苄基-3-十六烷基-2-甲基咪唑鎓碘化物是独一无二的,因为它兼具真核延伸因子2激酶抑制剂和溶酶体营养特性。类似的化合物包括:
N-十二烷基咪唑: 以其溶酶体营养特性和抗病毒活性而闻名.
A-484954: 真核延伸因子2激酶的选择性抑制剂,但不具有溶酶体营养特性.
其他烷基化咪唑鎓化合物: 这些化合物表现出类似的抗病毒和抗菌活性,其烷基链长度的差异会影响其功效.
属性
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278603-08-0 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NH125 affect bacterial cells?
A2: Studies suggest this compound acts against bacteria by disrupting their lipid bilayers, similar to a detergent. This leads to membrane permeabilization and ultimately cell death. [] This mechanism is particularly effective against persistent cells, which are typically tolerant to conventional antibiotics. []
Q2: Can you elaborate on this compound's impact on bacterial biofilms?
A3: this compound exhibits potent activity against bacterial biofilms, effectively disrupting and eradicating them. [, ] Studies have shown its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). [] This activity makes it a promising candidate for addressing biofilm-related infections.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers don't explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 1-Benzyl-3-cetyl-2-methylimidazolium iodide. The molecular formula is C28H49IN2 and the molecular weight is 524.6 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic data for this compound.
Q5: How does modifying the structure of this compound affect its activity against MRSA persister cells?
A6: Research has shown that N-arylated analogues of this compound demonstrate significantly improved biofilm eradication potency and rapid persister-cell-killing activities against MRSA compared to the parent compound. [] Specifically, introducing an N-aryl group to the imidazolium core of this compound appears to enhance these activities.
Q6: What is known about the stability of this compound?
A7: One study found that an N-arylated this compound analogue exhibited comparable shelf-stability to the disinfectant benzyldimethylhexadecylammonium chloride (16-BAC) over 111 days of storage. []
Q7: Has this compound demonstrated efficacy in any in vivo models?
A8: Yes, this compound has shown promising results in preclinical studies. For instance, it significantly reduced tumor volume in a mouse model of glioblastoma when delivered via encapsulated PEG–PCL nanoparticles. [] Additionally, it has shown efficacy in a rat model of hypertension, where it reduced blood pressure, inflammatory markers, and vascular hypertrophy. []
Q8: Are there any known mechanisms of resistance to this compound?
A10: Research suggests that P-glycoprotein (P-gp), a transmembrane efflux pump, can mediate resistance to this compound. [] This is a common mechanism of resistance observed with many chemotherapeutic agents, suggesting that combining this compound with P-gp inhibitors could potentially enhance its efficacy.
Q9: What information is available regarding the toxicity and safety profile of this compound?
A9: While the provided research highlights the potential therapeutic applications of this compound, detailed data on its toxicity and safety profile are limited in these papers. Further investigation is required to fully elucidate its safety profile for potential clinical applications.
Q10: Have any specific drug delivery systems been explored for this compound?
A12: Yes, one study successfully employed encapsulated PEG–PCL nanoparticles for the delivery of this compound in a glioblastoma mouse model. [] This approach led to sustained drug release and a significant reduction in tumor volume, suggesting the potential of nanoformulations for improving this compound delivery.
Q11: What analytical techniques have been used to study the effects of this compound?
A13: Several analytical techniques have been employed to investigate this compound's effects. These include Western blotting to assess protein expression and phosphorylation levels, [, , ] real-time PCR for gene expression analysis, [] fluorescence-based assays to measure bacterial membrane permeabilization, [] and cell viability assays to determine the compound's effect on cell growth and survival. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


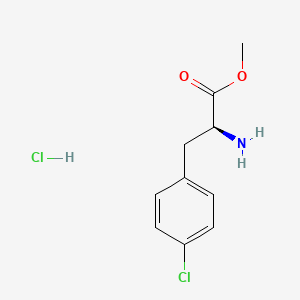
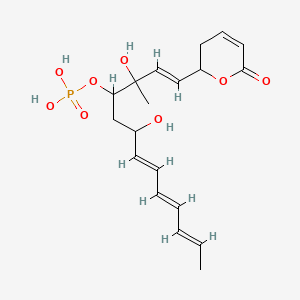
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
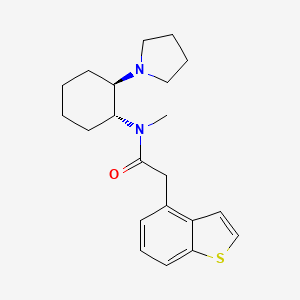
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)
